molecular formula C13H17ClN2O2 B1390900 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid CAS No. 732298-42-9

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid

Cat. No.: B1390900
CAS No.: 732298-42-9
M. Wt: 268.74 g/mol
InChI Key: HYSSSHHTYRJLDJ-UHFFFAOYSA-N
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Description

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid typically involves the reaction of 4-chlorophenylpiperazine with a suitable carboxylic acid derivative under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a ligand for various biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, including the treatment of neurological disorders and inflammation.

  • Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

3-[4-(4-Chlorophenyl)piperazin-1-yl]propanoic acid can be compared with other similar compounds, such as 3-(4-aminopiperazin-1-yl)propanoic acid and 3-(4-methylpiperazin-1-yl)propanoic acid. These compounds share structural similarities but differ in their functional groups, leading to variations in their biological activities and applications.

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Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-11-1-3-12(4-2-11)16-9-7-15(8-10-16)6-5-13(17)18/h1-4H,5-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSSSHHTYRJLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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